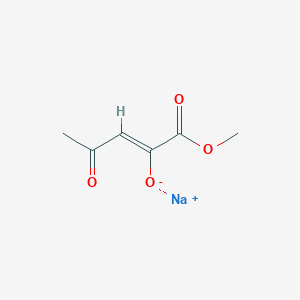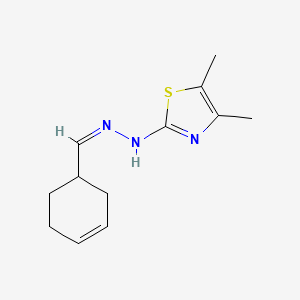
2-Cyclopropyl-5-ethoxypyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-ethoxypyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-ethoxypyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-ethoxypyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine rings.
Scientific Research Applications
2-Cyclopropyl-5-ethoxypyrimidin-4-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethoxypyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
2-Cyclopropyl-5-ethoxypyrimidin-4-ol can be compared with other pyrimidine derivatives such as:
2-Cyclopropyl-5-methoxypyrimidin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyclopropyl-5-ethylpyrimidin-4-ol: Similar structure but with an ethyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-7-5-10-8(6-3-4-6)11-9(7)12/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
JCTUDZKUVDDTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(NC1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chloro-4-fluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B14876321.png)
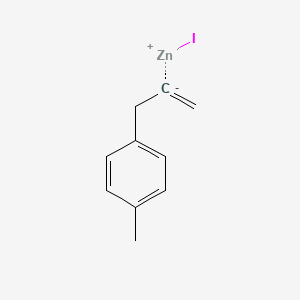
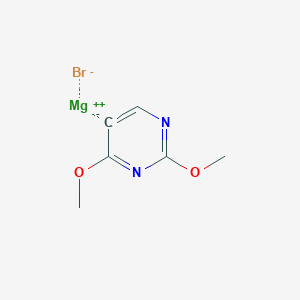

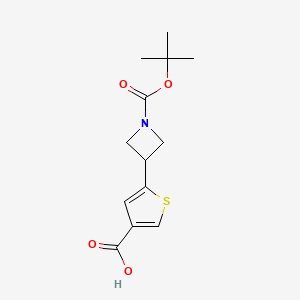
![2-amino-N-(4-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14876356.png)
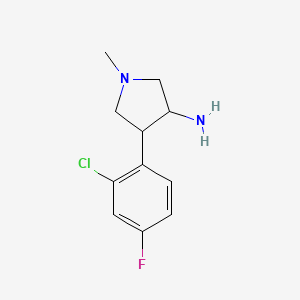
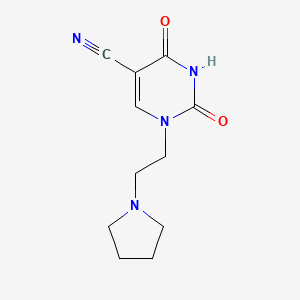
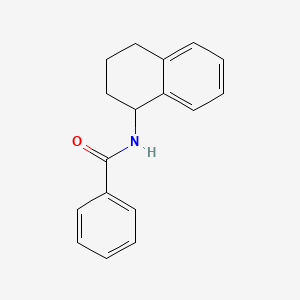

![9-(3,4-Dimethylphenyl)-3-((4-vinylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876395.png)
![N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14876403.png)
